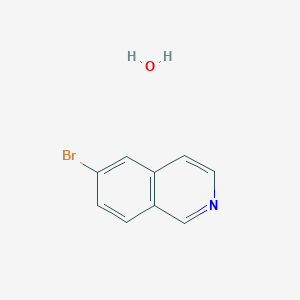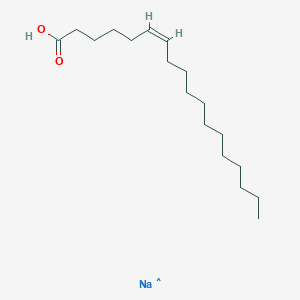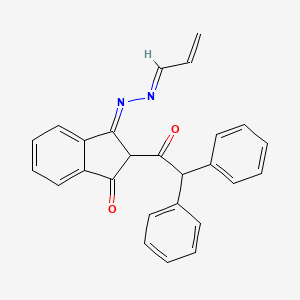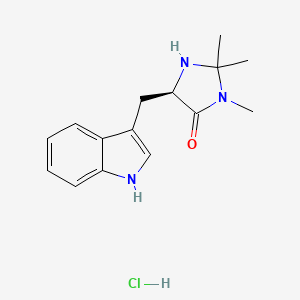
Lys-lys-lys-lys-lys
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lys-lys-lys-lys-lys, also known as pentalysine, is a short poly-L-lysine polypeptide composed of five lysine residues. Lysine is an essential amino acid that plays a crucial role in various biological processes. Pentalysine is a cationic moiety, meaning it carries a positive charge, which makes it useful in various scientific and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Pentalysine can be synthesized using solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The protecting groups are removed after each addition to allow the next amino acid to react. The final product is cleaved from the resin and purified .
Industrial Production Methods
Industrial production of pentalysine follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The process involves the use of high-purity reagents and stringent quality control measures to ensure the final product meets the required specifications .
Análisis De Reacciones Químicas
Types of Reactions
Pentalysine undergoes various chemical reactions, including:
Oxidation: Pentalysine can be oxidized to form disulfide bonds, which can stabilize its structure.
Reduction: Reduction reactions can break disulfide bonds, leading to changes in the peptide’s conformation.
Substitution: Pentalysine can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various nucleophiles and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of disulfide-linked pentalysine dimers, while reduction can revert these dimers back to monomeric pentalysine .
Aplicaciones Científicas De Investigación
Pentalysine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for constructing more complex peptides and proteins.
Biology: Employed in studies of protein-protein interactions, enzyme-substrate interactions, and cellular uptake mechanisms.
Medicine: Investigated for its potential use in drug delivery systems, particularly for delivering nucleic acids and other therapeutic agents.
Industry: Utilized in the development of gene delivery vectors and DNA nanoparticles
Mecanismo De Acción
Pentalysine exerts its effects primarily through its cationic nature, which allows it to interact with negatively charged molecules such as DNA, RNA, and cell membranes. This interaction can facilitate the delivery of genetic material into cells, making it a valuable tool in gene therapy and molecular biology research .
Comparación Con Compuestos Similares
Similar Compounds
Trilysine (Lys-lys-lys): Composed of three lysine residues, trilysine is shorter and has different biophysical properties compared to pentalysine.
Tetralysine (Lys-lys-lys-lys): Composed of four lysine residues, tetralysine is also shorter but shares some similarities with pentalysine in terms of its cationic nature and applications
Uniqueness of Pentalysine
Pentalysine’s longer chain length compared to trilysine and tetralysine provides it with unique properties, such as increased binding affinity to nucleic acids and enhanced ability to form stable complexes. These characteristics make pentalysine particularly useful in applications requiring strong and stable interactions with negatively charged molecules .
Propiedades
Fórmula molecular |
C30H62N10O6 |
|---|---|
Peso molecular |
658.9 g/mol |
Nombre IUPAC |
6-amino-2-[[6-amino-2-[[6-amino-2-[[6-amino-2-(2,6-diaminohexanoylamino)hexanoyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C30H62N10O6/c31-16-6-1-11-21(36)26(41)37-22(12-2-7-17-32)27(42)38-23(13-3-8-18-33)28(43)39-24(14-4-9-19-34)29(44)40-25(30(45)46)15-5-10-20-35/h21-25H,1-20,31-36H2,(H,37,41)(H,38,42)(H,39,43)(H,40,44)(H,45,46) |
Clave InChI |
IXPHOHNWDLRFJH-UHFFFAOYSA-N |
SMILES canónico |
C(CCN)CC(C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(1-{[2-(4-Hydroxyphenyl)-1-[(4-methyl-2-oxochromen-7-yl)carbamoyl]ethyl]carbamoyl}-3-methylbutyl)carbamoyl]propanoic acid](/img/structure/B12058490.png)




![Rel-((1R,2R,3R,4S)-bicyclo[2.2.2]oct-5-ene-2,3-diyl)dimethanol](/img/structure/B12058522.png)


![2-[5-(3-bromophenyl)-2-thioxo-1,3,4-oxadiazol-3(2H)-yl]-1-(4-chlorophenyl)ethanone](/img/structure/B12058539.png)





